S-Butyl 2-methylpiperidine-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Butyl 2-methylpiperidine-1-carbothioate: is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a carbothioate group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Butyl 2-methylpiperidine-1-carbothioate typically involves the reaction of 2-methylpiperidine with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: S-Butyl 2-methylpiperidine-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbothioate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
S-Butyl 2-methylpiperidine-1-carbothioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of S-Butyl 2-methylpiperidine-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioate group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can affect various biological pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
S-Butyl 2-methylpiperidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carbothioate group.
S-Butyl 2-methylpiperidine-1-carbamate: Contains a carbamate group, which has different reactivity and applications.
S-Butyl 2-methylpiperidine-1-sulfonate: Features a sulfonate group, leading to different chemical properties and uses.
Uniqueness: S-Butyl 2-methylpiperidine-1-carbothioate is unique due to its carbothioate group, which imparts distinct reactivity and allows for the formation of sulfur-containing derivatives. This makes it a valuable compound in the synthesis of sulfur-containing pharmaceuticals and specialty chemicals.
Properties
CAS No. |
91852-95-8 |
---|---|
Molecular Formula |
C11H21NOS |
Molecular Weight |
215.36 g/mol |
IUPAC Name |
S-butyl 2-methylpiperidine-1-carbothioate |
InChI |
InChI=1S/C11H21NOS/c1-3-4-9-14-11(13)12-8-6-5-7-10(12)2/h10H,3-9H2,1-2H3 |
InChI Key |
PSEIHNNURFDRBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=O)N1CCCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.